3-(benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a benzenesulfonyl group at position 3, a butyl chain at position 1, and a chlorine substituent at position 4. Quinolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The benzenesulfonyl moiety enhances electron-withdrawing properties and metabolic stability, while the butyl chain may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-chloroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-2-3-11-21-13-18(25(23,24)15-7-5-4-6-8-15)19(22)16-12-14(20)9-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWRCWBIOWJFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Butyl Chain: The butyl chain can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects. The chloro group and the quinoline core also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinolinone Core
(a) Sulfonyl Group Modifications
- Target Compound : Features a benzenesulfonyl group at position 3.
- 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (CAS: 892759-89-6): Replaces benzene with 3-chlorobenzenesulfonyl, introducing electronegativity and steric bulk. Additional substituents: diethylamino (position 7), fluoro (position 6), and 4-methylbenzyl (position 1). Impact: Enhanced binding affinity to hydrophobic targets due to chlorine and methylbenzyl groups; fluorination may improve metabolic stability .
(b) Alkyl Chain and Aromatic Substituents
- N-Alkyl-3-aroyl-1,4-dihydroquinolin-4-one derivatives (e.g., compounds 97, 98): Compound 97: Contains a 6-methoxynaphthalene-2-carbonyl group at position 3 and a pentyl chain at position 1. Compound 98: Features an anthracene-9-carbonyl group at position 3.
Biological Activity
3-(benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinoline class, characterized by a unique fused ring system that includes a quinoline moiety. Its structure incorporates a butyl group and a benzenesulfonyl substituent, along with a chlorine atom at the 6-position of the quinoline ring. This distinctive configuration suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.8 g/mol. The compound's design allows for various interactions within biological systems, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₁O₃S |
| Molecular Weight | 333.8 g/mol |
| Structural Features | Butyl group, Benzenesulfonyl, Chlorine at 6-position |
Antibacterial Properties
Research indicates that compounds within the dihydroquinoline class exhibit significant antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. Similar compounds have shown promising results in modulating enzyme activity linked to bacterial resistance mechanisms.
Case Study:
A study demonstrated that structural analogs of this compound displayed inhibition zones against Staphylococcus aureus and Escherichia coli, with diameters reaching up to 16 mm at higher concentrations. This suggests that the compound may possess comparable antibacterial efficacy.
Antifungal and Anticancer Activities
In addition to antibacterial effects, dihydroquinolines have been explored for antifungal and anticancer activities. The specific interactions of this compound with cellular pathways involved in cancer proliferation remain to be fully elucidated. However, its structural features hint at potential efficacy against various cancer types.
Research Findings:
Studies focusing on similar dihydroquinoline derivatives have reported significant cytotoxicity against cancer cell lines. These findings highlight the necessity for further investigation into the compound's mechanism of action and its potential as an anticancer agent .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific proteins or enzymes involved in disease pathways. For instance, it may modulate signaling pathways associated with cell survival and apoptosis.
Molecular Docking Studies:
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. Initial results indicate favorable binding interactions with key enzymes involved in bacterial metabolism and cancer cell proliferation .
Q & A
Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-1-butyl-6-chloro-1,4-dihydroquinolin-4-one?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Sulfonylation using benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group at position 3 .
- Alkylation : Introduction of the butyl group at position 1 via nucleophilic substitution or alkyl halide intermediates .
- Halogenation : Chlorination at position 6 using reagents like POCl₃ or SOCl₂ under controlled temperatures .
- Purification : Techniques such as recrystallization (using ethanol or DCM) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydroquinoline core structure .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving twinned or high-resolution data . Software like ORTEP-3 generates thermal ellipsoid diagrams for structural visualization .
Q. What are the key structural features influencing its reactivity and stability?
- The dihydroquinolin-4-one core provides a planar aromatic system, enabling π-π stacking interactions.
- The benzenesulfonyl group at position 3 enhances electrophilicity and stability against hydrolysis .
- The 6-chloro substituent increases lipophilicity, impacting solubility and biological membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
- Catalyst screening : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve alkylation efficiency .
- Design of Experiments (DoE) : Statistical optimization of pH, solvent polarity (e.g., DMF vs. THF), and reagent stoichiometry maximizes yield .
Q. How can contradictions in pharmacological data (e.g., cytotoxicity) be resolved across studies?
- Assay standardization : Validate cell lines (e.g., HL-60, MCF-7) with consistent passage numbers and culture conditions .
- Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to account for threshold effects.
- Mechanistic studies : Use apoptosis markers (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms from nonspecific effects .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .
- Molecular docking : Screens binding affinities to target proteins (e.g., topoisomerase II) using software like AutoDock .
- QSAR models : Train datasets on substituent effects (e.g., electron-withdrawing groups at position 6) to prioritize synthetic targets .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Twinning refinement : SHELXL’s twin law matrix corrects for pseudo-merohedral twinning in low-symmetry space groups .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
Methodological Considerations
Q. What purification techniques ensure high reproducibility for in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
